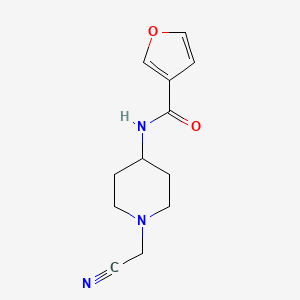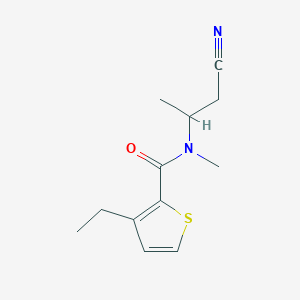![molecular formula C22H29P B14913679 [1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is an organophosphorus compound that features a biphenyl group, a tert-butyl group, and a cyclohexyl group attached to a phosphine center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine typically involves the reaction of biphenyl-2-ylphosphine with tert-butyl and cyclohexyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The phosphine can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it valuable in catalytic processes such as cross-coupling reactions.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development.
Industry
In industry, this compound can be used in the synthesis of fine chemicals and materials. Its role as a ligand in catalysis can enhance the efficiency of industrial chemical processes.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The biphenyl, tert-butyl, and cyclohexyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting metal complexes. These complexes can then participate in various catalytic transformations, facilitating reactions such as cross-coupling, hydrogenation, and more.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tricyclohexylphosphine: A phosphine ligand with three cyclohexyl groups.
Di-tert-butylphosphine: A phosphine ligand with two tert-butyl groups.
Uniqueness
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is unique due to its combination of biphenyl, tert-butyl, and cyclohexyl groups. This combination provides a balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic applications. Its structure allows for fine-tuning of reactivity and selectivity in catalytic processes, distinguishing it from other phosphine ligands.
Propriétés
Formule moléculaire |
C22H29P |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
tert-butyl-cyclohexyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-22(2,3)23(19-14-8-5-9-15-19)21-17-11-10-16-20(21)18-12-6-4-7-13-18/h4,6-7,10-13,16-17,19H,5,8-9,14-15H2,1-3H3 |
Clé InChI |
RRBVPEPPRXGCJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)


![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)




![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)





